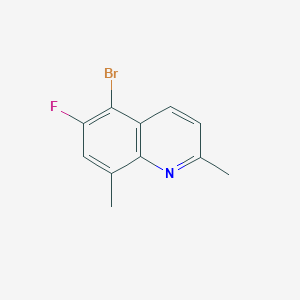

5-Bromo-6-fluoro-2,8-dimethylquinoline

Beschreibung

Significance of the Quinolone Scaffold in Advanced Organic Chemistry

The quinoline (B57606) framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in organic chemistry. ijresm.com Its aromatic nature and the presence of a nitrogen atom confer upon it a unique combination of chemical properties. The quinoline nucleus is a versatile building block in the synthesis of complex organic molecules and functional materials. ijresm.com Its derivatives are not only prevalent in natural products but have also become indispensable in the development of a wide array of synthetic compounds. Current time information in Winnipeg, CA.researchgate.net The ability of the quinoline ring to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a valuable template for creating diverse molecular architectures. Current time information in Winnipeg, CA.

Role of Halogenation (Bromine and Fluorine) in Modulating Quinolone Properties for Chemical Applications

The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline scaffold is a powerful strategy for fine-tuning its chemical and physical properties. Halogenation can significantly alter the electron distribution within the molecule, thereby influencing its reactivity, stability, and intermolecular interactions.

Fluorine , with its high electronegativity and small size, can enhance metabolic stability in the context of medicinal chemistry by blocking sites susceptible to oxidative metabolism. In materials science, the incorporation of fluorine can modulate the electronic properties of organic molecules, which is a critical factor in the design of materials for applications like organic light-emitting diodes (OLEDs). ossila.com

Bromine , being a larger and more polarizable atom, can introduce different electronic and steric effects. The carbon-bromine bond can serve as a reactive handle for further synthetic modifications through various cross-coupling reactions. This reactivity allows for the construction of more complex molecules, making bromo-substituted quinolines valuable intermediates in organic synthesis.

Structural Specificity of 5-Bromo-6-fluoro-2,8-dimethylquinoline within the Halogenated Quinolone Class

This compound is a distinct member of the halogenated quinoline class, with its properties defined by the precise arrangement of its substituents. The presence of methyl groups at positions 2 and 8, a bromine atom at position 5, and a fluorine atom at position 6 creates a unique electronic and steric environment on the quinoline core.

The synthesis of such a polysubstituted quinoline likely involves multi-step reaction sequences. Classical methods like the Skraup or Doebner-von Miller reactions could be employed to construct the initial dimethylquinoline core, followed by regioselective halogenation steps to introduce the bromine and fluorine atoms at the desired positions. ossila.com Achieving such specific substitution patterns often presents a significant challenge in synthetic organic chemistry, requiring careful control of reaction conditions.

The combination of the electron-withdrawing fluorine atom and the bulky bromine atom, along with the electron-donating methyl groups, is expected to create a unique push-pull electronic effect within the molecule. This electronic architecture can influence its photophysical properties and its potential as a building block in the synthesis of functional materials or biologically active compounds.

Below is a table summarizing the key identifiers for this specific compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1420794-11-1 |

| Molecular Formula | C₁₁H₉BrFN |

| Molecular Weight | 254.10 g/mol |

This data is compiled from publicly available chemical supplier information.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9BrFN |

|---|---|

Molekulargewicht |

254.10 g/mol |

IUPAC-Name |

5-bromo-6-fluoro-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |

InChI-Schlüssel |

MZYWUGQSJIWDOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Fluoro 2,8 Dimethylquinoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule. For quinoline (B57606) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive understanding of their structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is fundamental for identifying the number and environment of hydrogen atoms in a molecule. In quinoline analogues, the chemical shifts of protons are influenced by the electronic effects of substituents on the heterocyclic and carbocyclic rings. For instance, the aromatic protons of quinoline derivatives typically resonate in the range of δ 7.0-9.0 ppm. The presence of electron-withdrawing groups like bromine and fluorine tends to shift the signals of nearby protons downfield.

The methyl groups at the C2 and C8 positions of 5-Bromo-6-fluoro-2,8-dimethylquinoline are expected to show distinct singlet signals in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm. The protons on the quinoline ring system will exhibit complex splitting patterns due to spin-spin coupling, which provides valuable information about the connectivity of the atoms. Studies on substituted quinolines have shown that the chemical shifts are sensitive to concentration and the solvent used, which can be attributed to intermolecular interactions such as π-π stacking. uncw.edu

Table 1: Representative ¹H NMR Data for Substituted Quinoline Analogues

| Compound | Proton | Chemical Shift (δ, ppm) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | CH₃ (at C2) | 2.81 (s) |

| CH₃ (at C3) | 2.31 (s) | |

| Aromatic-H | 7.33-8.32 (m) | |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Aromatic-H | 6.8-7.5 (m) |

| Data is illustrative for analogous structures and not the specific target compound. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals in complex molecules. For quinoline derivatives, the aromatic carbons typically resonate between δ 120-150 ppm. researchgate.netchemicalbook.com The carbon atoms directly attached to the nitrogen, bromine, and fluorine atoms will experience significant shifts due to the electronegativity of these atoms. researchgate.netwisc.edu

The carbons of the methyl groups at C2 and C8 would appear in the upfield region, generally below δ 30 ppm. The quaternary carbons, such as those at the ring junctions and those bearing substituents, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The precise chemical shifts provide a detailed electronic map of the molecule. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Data for Substituted Quinoline Analogues

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | CH₃ carbons | 12.90, 24.39 |

| Aromatic carbons | 113.33-162.94 | |

| C-F (d, J = 256.0 Hz) | 157.76 | |

| Quinoline | Aromatic carbons | 121.1 - 150.5 |

| Data is illustrative for analogous structures and not the specific target compound. chemicalbook.comnih.gov |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Quinolone Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorinated organic compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a large range, which provides detailed structural information. nih.gov

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment created by the bromine and methyl substituents. In fluoroquinolone research, ¹⁹F NMR is crucial for confirming the position of the fluorine atom and for studying its interactions with other parts of the molecule. researchgate.netmdpi.comnih.gov Computational methods, such as GIAO (Gauge-Including Atomic Orbital) calculations, are often used in conjunction with experimental data to accurately assign ¹⁹F NMR chemical shifts. worktribe.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Quinolone Scaffolds

For complex molecules like substituted quinolines, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and to establish connectivity between atoms. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.eduyoutube.com This is particularly useful for assigning the protons on the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. sdsu.edunih.gov This allows for the unambiguous assignment of proton and carbon signals for each CHₓ group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. nih.govnsf.govscite.ai

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the quinoline ring system, which appear in the 1650-1450 cm⁻¹ region. researchgate.net

C-F stretching , which is typically a strong absorption in the 1400-1000 cm⁻¹ range.

C-Br stretching , which appears in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Methyl group bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The exact positions of these bands can provide further insights into the molecular structure and electronic distribution. mdpi.comresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 3000 - 2850 |

| C=C / C=N (Aromatic Ring) | Stretching | 1650 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| Methyl C-H | Bending | ~1450 and ~1375 |

| C-Br | Stretching | < 700 |

| Data is illustrative and based on typical ranges for the specified functional groups. |

Raman Spectroscopy (FT-Raman) in Quinolone Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, yielding a structural fingerprint. nih.gov In the analysis of quinolone derivatives, Fourier Transform Raman (FT-Raman) spectroscopy is particularly valuable as it minimizes the fluorescence interference that can obscure spectra when using conventional Raman techniques. The resulting spectrum offers insights into the compound's functional groups and skeletal structure.

For quinolones, FT-Raman spectra show prominent characteristic peaks corresponding to the quinoline nucleus, as well as vibrations from its substituents. bldpharm.com The aromatic C=C stretching vibrations of the quinoline ring system typically appear in the 1590–1625 cm⁻¹ region. Vibrations involving the carbon-halogen bonds are also key markers. The C-F stretching vibration is expected, while the C-Br stretching mode would appear at a lower wavenumber due to the higher mass of the bromine atom. The methyl group substitutions on this compound would also produce characteristic C-H bending and stretching vibrations. bldpharm.combldpharm.com Analysis of related fluoroquinolones has identified characteristic peaks for the pyridone nucleus and fluorine substituent, which are useful for identification. bldpharm.com

Table 1: Predicted Characteristic FT-Raman Shifts for this compound Data are estimated based on characteristic vibrational frequencies of quinoline and substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000 - 2850 | C-H stretching (methyl groups) |

| ~1620 - 1590 | C=C aromatic stretching (quinoline ring) |

| ~1450 - 1375 | C-H bending (methyl groups) |

| ~1250 - 1000 | C-F stretching |

| ~880 - 800 | Ring vibrations, C-H out-of-plane bending |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic molecules through analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the measurement of a molecule's mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as a powerful tool for confirming the identity of a compound. For this compound (molecular formula C₁₁H₉BrFN), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for the unambiguous identification of novel compounds or for confirming the products of a chemical reaction. uni.lu

The calculated monoisotopic mass of the neutral molecule is 268.9906 Da. In positive-ion mode ESI, the molecule is typically observed as the protonated species, [M+H]⁺.

Table 2: HRMS Data for the Protonated Molecular Ion of this compound

| Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and relatively non-volatile molecules like many quinoline derivatives. uni.lu It typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, allowing for clear determination of the molecular weight.

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. The study of fragmentation pathways in related quinoline and isoquinoline (B145761) alkaloids shows that common fragmentation events include the cleavage of substituent groups and ring fissions. For this compound, expected fragmentation could involve the loss of a methyl radical (•CH₃), followed by the loss of HBr or other neutral fragments. The stability of the quinoline ring means that it will likely remain intact as a major fragment ion.

Table 3: Predicted ESI-MS Fragmentation for this compound Fragmentation pathways are hypothetical and based on the analysis of similar heterocyclic structures.

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 269.9984 / 271.9963 | [M+H]⁺ | Protonated molecular ion (shows isotopic pattern for Br) |

| 254.9748 / 256.9727 | [M+H - CH₃]⁺ | Loss of a methyl radical |

| 190.0511 | [M+H - HBr]⁺ | Loss of hydrogen bromide |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The quinoline core possesses a conjugated aromatic system, which gives rise to characteristic π→π* transitions. These typically result in strong absorption bands in the UVB (280-315 nm) and UVA (315-400 nm) regions. The nitrogen heteroatom also has a non-bonding electron pair, allowing for weaker n→π* transitions.

The specific substituents on the quinoline ring—bromo, fluoro, and dimethyl groups—act as auxochromes that can modify the absorption profile. The electron-donating methyl groups and the halogen atoms with their lone pairs can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted quinoline core. Studies on substituted quinolines confirm that the nature and position of substituents significantly influence the electronic spectra.

Table 4: Estimated UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Estimated λₘₐₓ (nm) | Description |

|---|---|---|

| π→π* | ~320 - 340 nm | Strong absorption from the conjugated aromatic system. |

| π→π* | ~280 - 290 nm | A second strong absorption band at a shorter wavelength. |

Fluorescence Spectroscopy of Fluorescent Quinolone Derivatives

Many quinoline and fluoroquinolone derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. This property is highly sensitive to the molecular structure and its environment. The fluorescence arises from the relaxation of the excited singlet state (S₁) back to the ground state (S₀).

The fluorescence properties of this compound would be influenced by its specific substitution pattern. While the fused aromatic system provides the potential for fluorescence, the presence of the bromine atom can significantly decrease the fluorescence quantum yield. This is due to the "heavy-atom effect," where the heavy bromine atom promotes intersystem crossing from the excited singlet state to a non-fluorescent triplet state, thus quenching fluorescence. However, functionalization at other positions, such as with dimethylamino groups, has been shown to induce or enhance fluorescence in quinoline scaffolds. The actual fluorescence of this compound would depend on the balance between the fluorophoric nature of the quinoline ring and the quenching effect of the bromine substituent.

Table 5: Hypothetical Fluorescence Properties of this compound

| Parameter | Estimated Value | Remarks |

|---|---|---|

| Excitation Maximum (λₑₓ) | ~330 nm | Typically corresponds to the longest wavelength absorption band. |

| Emission Maximum (λₑₘ) | ~430 - 470 nm | Emission occurs at a lower energy (longer wavelength) than absorption. |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Halogenated Quinolines

While specific crystallographic data for this compound is not publicly available, analysis of closely related halogenated and methylated quinoline analogues provides a robust framework for understanding its likely structural characteristics. The introduction of halogen atoms and methyl groups into the quinoline scaffold significantly influences the electronic distribution and steric profile of the molecule, which in turn dictates its crystal packing and intermolecular interactions.

For instance, the single-crystal X-ray diffraction analysis of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline reveals a monoclinic crystal system with the space group P2₁/c. nih.gov In this structure, all non-hydrogen atoms of the molecule are essentially co-planar. nih.gov Such studies are crucial for confirming the molecular structure following synthesis and provide a definitive map of atomic positions.

In another relevant example, the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was determined by X-ray single-crystal diffraction, confirming the connectivity and stereochemistry of the molecule. nih.gov The introduction of fluorine, a highly electronegative atom, can lead to significant effects on the crystal packing due to its ability to participate in various intermolecular interactions. researchgate.net

A representative data table for a halogenated dimethylquinoline analogue is presented below:

Table 1: Crystallographic Data for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.4492 (12) |

| b (Å) | 4.6271 (2) |

| c (Å) | 14.3773 (7) |

| β (°) | 113.297 (7) |

| Volume (ų) | 1066.17 (10) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. In halogenated quinolines, a variety of non-covalent interactions can be observed, including hydrogen bonds, halogen bonds, and π–π stacking interactions.

In the crystal structure of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, molecules are linked by O—H⋯O hydrogen bonds, forming zigzag chains that propagate along the crystallographic b-axis. nih.gov This demonstrates the significant role that even a single hydroxyl group can play in directing the supramolecular assembly.

π–π stacking interactions are also a common feature in the crystal structures of aromatic compounds like quinolines. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stability of the crystal lattice. The specific substitution pattern of halogens and methyl groups on the quinoline ring will modulate the electron density of the aromatic system, thereby influencing the strength and geometry of these π–π interactions.

Theoretical and Computational Chemistry Investigations of 5 Bromo 6 Fluoro 2,8 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods allow for the determination of the molecule's stable geometric configuration and the electronic distribution.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary tool for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. researchgate.netscirp.orgnih.govpsu.edu DFT calculations, particularly using the B3LYP functional with a suitable basis set (such as 6-311++G(d,p)), are adept at optimizing molecular geometries and predicting electronic structures.

For 5-Bromo-6-fluoro-2,8-dimethylquinoline, a DFT study would begin with the optimization of its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Due to the lack of specific data for this compound, we can consider the optimized geometry of the parent quinoline molecule as a baseline. For instance, a DFT study on quinoline might yield the bond lengths and angles that can be compared to the expected perturbations caused by the bromo, fluoro, and dimethyl substitutions. The bulky bromine atom at position 5 and the methyl group at position 8 are expected to cause some steric strain, potentially leading to slight out-of-plane distortions of the quinoline ring. The high electronegativity of the fluorine atom at position 6 will significantly influence the electronic distribution in the vicinity.

Table 1: Representative Calculated Geometric Parameters for a Quinoline Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.42 | - |

| C-N | 1.33 - 1.38 | - |

| C-H | ~1.08 | - |

| C-C-C (ring) | - | 118 - 122 |

| C-N-C (ring) | - | ~117 |

Note: The data in this table is illustrative for a typical quinoline system and not specific to this compound. The actual values would be influenced by the specific substitutions.

Semi-Empirical Methods (e.g., AM1, PM3) for Quinolone Systems

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster, albeit less accurate, alternative to DFT for studying large molecular systems. researchgate.net These methods use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. For quinolone systems, AM1 and PM3 can be employed for preliminary conformational searches and for calculating heats of formation. ias.ac.in While they are generally less reliable for predicting detailed electronic properties compared to DFT, they can provide valuable initial insights into the molecule's structure and stability.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide powerful tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. sciensage.info

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. The LUMO, on the other hand, will likely have significant contributions from the regions near the electronegative fluorine and bromine atoms. A DFT study on the parent quinoline molecule calculated the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO gap of 4.83 eV. scirp.org For a triazole-derivatized quinoline, the HOMO and LUMO energies were found to be approximately -6.164 eV and -2.086 eV, respectively, with an energy gap of 4.078 eV. researchgate.net The substitutions on this compound will modulate these energy levels. The electron-donating methyl groups will raise the HOMO energy, while the electron-withdrawing fluorine and bromine atoms will lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting a potentially higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies of Quinoline Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Triazole-derivatized quinoline | -6.164 | -2.086 | 4.078 | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.in The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The area around the highly electronegative fluorine atom would also exhibit a negative potential. In contrast, the hydrogen atoms of the methyl groups and the aromatic ring would show regions of positive potential (blue or green). The bromine atom can exhibit a phenomenon known as a "sigma-hole," where a region of positive potential can exist on the outermost portion of the atom, making it susceptible to nucleophilic interaction. sciensage.info This detailed map of electrostatic potential provides a guide to the molecule's intermolecular interactions and chemical reactivity.

Atomic Charge Analysis

This analysis would determine the distribution of electron density across the molecule, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

Computational Spectroscopic Simulations

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations would predict the infrared (IR) and Raman spectra of this compound. This involves calculating the vibrational modes of the molecule, which correspond to specific peaks in the spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Simulation of NMR Chemical Shifts

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These theoretical values, when compared with experimental NMR data, help in the definitive assignment of all signals and confirm the chemical structure.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Simulations of the ultraviolet-visible (UV-Vis) absorption spectrum would reveal the wavelengths at which the molecule absorbs light. This analysis also provides information about the electronic transitions occurring within the molecule, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular Dynamics Simulations in Chemical Systems

Currently, the scientific community awaits dedicated research to elucidate these specific properties for this compound.

Chemical Reactivity and Derivatization Studies of 5 Bromo 6 Fluoro 2,8 Dimethylquinoline

Cross-Coupling Reactions at Halogenated Positions

The presence of bromine and fluorine atoms on the quinoline (B57606) ring opens up possibilities for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira, Heck, Hiyama) with Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are extensively used for the functionalization of halogenated quinolines. researchgate.netrsc.org The C-Br bond at the 5-position of 5-Bromo-6-fluoro-2,8-dimethylquinoline is expected to be the primary site of reactivity in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. yonedalabs.com This is a versatile method for introducing new aryl, heteroaryl, or alkyl groups at the 5-position. Studies on bromoquinolines have shown that this reaction is highly efficient. researchgate.net

Stille Coupling: In a Stille coupling, an organostannane reagent would be used to introduce a variety of organic moieties. This method is known for its tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is recognized for its high reactivity and stereospecificity. wikipedia.orgorganic-chemistry.org This would be a suitable method for forming C-C bonds with sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Sonogashira Coupling: To introduce an alkyne substituent at the 5-position, the Sonogashira coupling, which employs a terminal alkyne and a copper co-catalyst, would be the reaction of choice. nih.govwikipedia.org This reaction is typically carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction would enable the arylation or vinylation of the 5-position by coupling with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for forming substituted alkenes. wikipedia.org

Hiyama Coupling: This coupling reaction uses an organosilane and an activator, such as a fluoride source. It is considered a more environmentally friendly alternative to some other cross-coupling reactions.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

| Reaction | Coupling Partner | Typical Catalyst | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | 5-R-6-fluoro-2,8-dimethylquinoline |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-R-6-fluoro-2,8-dimethylquinoline |

| Negishi | R-ZnX | Pd(PPh₃)₄ | 5-R-6-fluoro-2,8-dimethylquinoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | 5-(R-C≡C)-6-fluoro-2,8-dimethylquinoline |

| Heck | Alkene | Pd(OAc)₂ | 5-(alkenyl)-6-fluoro-2,8-dimethylquinoline |

| Hiyama | R-Si(OR')₃ | [Pd(allyl)Cl]₂ | 5-R-6-fluoro-2,8-dimethylquinoline |

Reactivity of Bromine and Fluorine Substituents in Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-F bond at the 6-position. This difference in reactivity allows for selective functionalization at the 5-position while leaving the fluorine atom intact. Achieving coupling at the C-F bond would require much harsher reaction conditions and specialized catalytic systems, and in most cases, the C-Br bond would react preferentially. Research on dihalogenated quinolines has demonstrated that selective coupling at the more reactive halogen is a common and predictable outcome. rsc.org

C–H Activation and Functionalization

Direct C–H activation is a powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-halogenation. mdpi.comnih.gov

Site-Selective C–H Functionalization of Quinolone Rings

The quinoline ring has several C–H bonds that can potentially be functionalized. The regioselectivity of C–H activation is influenced by the electronic properties of the ring and the presence of directing groups. nih.gov

C2 and C4 Positions: The C2 and C4 positions of the quinoline ring are electronically activated due to the electron-withdrawing nature of the nitrogen atom. However, the presence of methyl groups at C2 and C8 may sterically hinder reactions at these positions.

C3 Position: The C3 position is generally less reactive towards C–H activation.

C7 Position: The C7 position is a potential site for C–H functionalization.

C8 Position: The nitrogen atom of the quinoline ring can act as a directing group to facilitate C–H activation at the C8 position. However, the presence of a methyl group at this position in the target molecule would likely lead to functionalization of the methyl group itself rather than the aromatic C-H bond.

The bromo and fluoro substituents will also influence the electronic environment of the carbocyclic ring, potentially affecting the regioselectivity of C–H activation reactions.

Exploration of Remote Functionalization Strategies

Remote C–H functionalization allows for the activation of C–H bonds that are not in close proximity to a directing group. nih.govnus.edu.sgnih.gov This is often achieved through the use of a removable directing group that can position a catalyst at a specific remote site. dmaiti.com For this compound, a suitable directing group could potentially be installed, for instance, by modification of one of the methyl groups, to direct C–H activation to a specific position on the quinoline ring that would otherwise be inaccessible. nih.govnus.edu.sg

Reactions Involving the Methyl Substituents

The methyl groups at the C2 and C8 positions are susceptible to a variety of chemical transformations. researchgate.net The C2-methyl group is particularly activated due to its position adjacent to the nitrogen atom, making its protons acidic.

Condensation Reactions: The activated C2-methyl group can undergo condensation reactions with aldehydes and ketones to form styryl-type derivatives.

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids under appropriate conditions.

Halogenation: Radical halogenation of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS).

C-H Activation: Transition metal-catalyzed C-H activation can also be used to functionalize the methyl groups. researchgate.netresearchgate.net For example, rhodium-catalyzed reactions have been used for the methylation of 8-methylquinolines. researchgate.net

Table 2: Potential Reactions of the Methyl Substituents

| Reaction Type | Reagent | Position(s) | Expected Product |

|---|---|---|---|

| Condensation | R-CHO, base | C2-Me | 2-(R-vinyl)-5-bromo-6-fluoro-8-methylquinoline |

| Oxidation | SeO₂ | C2-Me, C8-Me | Corresponding aldehydes or carboxylic acids |

| Halogenation | NBS, AIBN | C2-Me, C8-Me | Bromomethyl derivatives |

| C-H Activation | Organoboron reagent, Rh catalyst | C8-Me | 8-(functionalized methyl) derivative |

Oxidation and Further Functionalization of Alkyl Groups on the Quinolone Core

The methyl groups at the C2 and C8 positions of the this compound ring system are susceptible to oxidation, a common transformation for alkyl-substituted aromatic heterocycles. The reactivity of these methyl groups can be influenced by the electronic nature of the quinoline ring and the presence of the halogen substituents. Vigorous oxidation can lead to the formation of carboxylic acid derivatives. For instance, treatment of methylquinolines with strong oxidizing agents like potassium permanganate can convert the methyl group into a carboxylic acid group. This transformation proceeds through a series of oxidation steps, potentially involving an intermediate aldehyde.

The selective oxidation of one methyl group over the other can be challenging and often depends on the specific reaction conditions and the electronic environment of each methyl group. The methyl group at the C2 position is generally more activated towards oxidation due to its proximity to the nitrogen atom in the heterocyclic ring.

Further functionalization of the methyl groups can also be achieved through radical halogenation, followed by nucleophilic substitution. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom onto the methyl group, forming a bromomethyl derivative. This intermediate can then be subjected to reactions with various nucleophiles to introduce a wide range of functional groups.

Table 1: Potential Oxidation and Functionalization Reactions of the Alkyl Groups

| Reagent/Condition | Expected Product |

| 1. KMnO4, heat2. H3O+ | 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid and/or 5-Bromo-6-fluoro-2-methylquinoline-8-carboxylic acid |

| NBS, radical initiator | 2-(Bromomethyl)-5-bromo-6-fluoro-8-methylquinoline and/or 8-(Bromomethyl)-5-bromo-6-fluoro-2-methylquinoline |

| SeO2 | 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde |

Heteroatom-Mediated Transformations

The presence of nitrogen and halogen atoms in this compound opens avenues for a variety of heteroatom-mediated transformations.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily react with electrophiles. Protonation occurs in the presence of acids to form quinolinium salts. Alkylation with alkyl halides can also occur at the nitrogen atom, leading to the formation of N-alkylquinolinium salts. These transformations can significantly alter the electronic properties of the quinoline ring system, influencing the reactivity of other substituents. The formation of N-oxides by reaction with oxidizing agents like peroxy acids is another characteristic reaction of the quinoline nitrogen. The resulting N-oxide can then direct further functionalization of the quinoline ring.

Table 2: Reactions at the Quinoline Nitrogen Atom

| Reagent | Product Type |

| Acid (e.g., HCl) | Quinolinium salt |

| Alkyl halide (e.g., CH3I) | N-Alkylquinolinium salt |

| Peroxy acid (e.g., m-CPBA) | Quinoline N-oxide |

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This reaction typically occurs in the presence of a strong base, such as lithium diisopropylamide (LDA), and can be a powerful tool for the synthesis of substituted heteroaromatics that are otherwise difficult to access. clockss.org

In the context of this compound, a halogen dance reaction could potentially involve the migration of the bromine atom. The reaction is initiated by deprotonation of the ring by the strong base, forming a carbanion. This is followed by a series of halogen-metal exchanges that can lead to the migration of the bromine atom to a thermodynamically more stable position. The presence of the fluorine atom and the methyl groups can influence the regioselectivity of the deprotonation and the subsequent halogen migration. While fluorine is generally less prone to migration, the bromine atom can "dance" around the ring. clockss.org The final position of the halogen is often determined by the thermodynamic stability of the resulting organometallic intermediate. wikipedia.org

For instance, treatment of a bromo-fluoro-quinoline derivative with a strong base could lead to a mixture of isomeric products where the bromine atom has migrated to a different position on the quinoline core. The precise outcome of such a reaction on this compound would require experimental investigation.

Table 3: Potential Halogen Dance Reactivity

| Reagent/Condition | Potential Outcome |

| Strong base (e.g., LDA), low temperature | Isomeric bromo-fluoro-2,8-dimethylquinolines |

Structure Reactivity Relationships in Chemical Systems for 5 Bromo 6 Fluoro 2,8 Dimethylquinoline Analogues

Impact of Halogen Position on Electronic Effects and Reactivity Profiles

The positions of halogen substituents on the quinoline (B57606) ring significantly influence the electronic distribution and, consequently, the reactivity of the molecule. Halogens exert a dual electronic effect: a resonance effect (+M) and an inductive effect (-I). quora.com While the +M effect involves the donation of lone pair electrons to the aromatic system, the -I effect withdraws electron density due to the halogen's high electronegativity. quora.com In most cases, the inductive effect of halogens outweighs the resonance effect. quora.com

For 5-Bromo-6-fluoro-2,8-dimethylquinoline, the fluorine atom at the 6-position and the bromine atom at the 5-position both deactivate the benzene (B151609) ring towards electrophilic substitution due to their strong -I effects. researchgate.netyoutube.com This deactivation makes electrophilic attack less favorable compared to an unsubstituted quinoline. researchgate.net The electronegativity of fluorine is higher than that of bromine, leading to a stronger electron-withdrawing inductive effect from the fluorine atom. nih.gov

The position of these halogens also directs the regioselectivity of substitution reactions. Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene ring at positions 5 and 8, as this preserves the aromaticity of the pyridine (B92270) ring in the reaction intermediate. youtube.comreddit.com In this compound, the presence of the bromo and fluoro groups at positions 5 and 6, respectively, would likely direct any further electrophilic substitution to the remaining available positions on the benzene ring, with the precise outcome influenced by the combined directing effects of all substituents.

Conversely, nucleophilic substitution on the quinoline ring is favored at the 2- and 4-positions of the electron-deficient pyridine ring. youtube.comiipseries.org The presence of the electron-withdrawing bromo and fluoro groups on the adjacent benzene ring would further enhance the electrophilicity of the pyridine ring, potentially increasing its susceptibility to nucleophilic attack.

Influence of Alkyl Substituents on Steric Hindrance and Reaction Selectivity

The methyl groups at the 2- and 8-positions of this compound introduce steric hindrance that can significantly impact reaction selectivity. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes the approach of reactants.

The methyl group at the 2-position can sterically hinder nucleophilic attack at this position, which is typically a favored site for nucleophilic substitution in quinolines. youtube.com This steric bulk can influence the regioselectivity of nucleophilic reactions, potentially favoring attack at the less hindered 4-position.

Similarly, the methyl group at the 8-position can influence the approach of electrophiles to the adjacent 7-position and the more distant 5-position. While electronic effects are the primary drivers of regioselectivity in electrophilic aromatic substitution, significant steric hindrance can override these electronic preferences. For instance, some studies have shown that bulky substituents can direct reactions to less sterically crowded positions. nih.gov

Interplay of Substituents on Aromaticity and Stability of the Quinolone System

The aromaticity of the quinoline system, a key contributor to its stability, is influenced by the nature and position of its substituents. mdpi.comnih.gov Quinoline is an aromatic compound, satisfying Hückel's rule with 10 π-electrons delocalized across its bicyclic structure. researchgate.netquora.com This aromaticity is not uniformly distributed; the benzene ring typically exhibits a higher degree of aromaticity than the pyridine ring. mdpi.com

The electron-withdrawing nature of the bromo and fluoro substituents in this compound can impact the electron density and delocalization within the aromatic system. Generally, electron-withdrawing groups can decrease the aromaticity of the ring to which they are attached. youtube.com Therefore, the aromaticity of the benzene portion of the quinoline core in this compound is likely reduced compared to unsubstituted quinoline.

Conversely, the electron-donating methyl groups can have a counteracting effect. Alkyl groups are known to be weakly electron-donating through hyperconjugation and can slightly increase the electron density of the aromatic ring, which could lead to a minor enhancement of aromatic character.

Correlation of Computational Data with Experimental Reactivity Trends

Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like this compound. nih.govnih.gov Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with experimental observations. nih.govresearchgate.net

Calculated Properties and Their Correlation with Reactivity:

| Calculated Property | Correlation with Reactivity |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov The HOMO energy indicates the molecule's ability to donate electrons in electrophilic reactions, while the LUMO energy reflects its ability to accept electrons in nucleophilic reactions. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing halogens would be expected to lower both the HOMO and LUMO energy levels. |

| Electrostatic Potential (ESP) Maps | ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov The ESP map of this compound would likely show a positive potential around the pyridine ring, particularly at the 2- and 4-positions, and a less negative potential on the benzene ring compared to unsubstituted quinoline. |

| Calculated Reaction Barriers | Computational methods can be used to model reaction pathways and calculate the activation energies (reaction barriers) for different potential reactions. researchgate.net By comparing the barriers for various electrophilic or nucleophilic substitution pathways, the most likely products can be predicted. These theoretical predictions can then be compared with experimental results to validate the computational model and provide a deeper understanding of the reaction mechanism. |

| Aromaticity Indices | Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can quantify the degree of aromaticity in different parts of the molecule. mdpi.com These calculations can confirm the qualitative predictions about the influence of substituents on the aromaticity of the benzene and pyridine rings. |

By correlating these computational data with experimental findings, a comprehensive understanding of the structure-reactivity relationships of this compound and its analogues can be achieved. This synergy between theoretical and experimental chemistry is invaluable for the rational design of new molecules with desired chemical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-fluoro-2,8-dimethylquinoline, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with a quinoline scaffold and introduce substituents via halogenation and alkylation. For bromo-fluoro substitution, use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to regioselectively install bromine at position 4. Fluorination at position 6 can be achieved via Balz-Schiemann reaction or halogen exchange using KF under microwave irradiation . Methyl groups at positions 2 and 8 are best introduced via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling.

- Key Data : Evidence from fluorinated quinoline syntheses shows microwave-assisted methods reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve regioselectivity .

Q. How should researchers interpret NMR and mass spectrometry data to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range. Methyl groups (2,8-positions) appear as singlets near δ 2.5–3.0 ppm. Fluorine’s deshielding effect splits adjacent proton signals .

- ¹³C NMR : Aromatic carbons appear between 110–150 ppm. Bromine and fluorine induce distinct chemical shifts; e.g., C-Br typically ~120 ppm, C-F ~150 ppm .

- ESI-MS : Expect [M+H]⁺ peaks with isotopic patterns reflecting bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). For example, a fragment at m/z 364.1275 ([M – OCH₃]⁺) aligns with related compounds .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Analysis : Bromine’s strong electron-withdrawing effect activates the quinoline ring for Suzuki-Miyaura coupling, while fluorine’s inductive effect deactivates adjacent positions. Use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C.

- Data Contradiction : Some studies report reduced coupling efficiency at position 6 due to fluorine’s steric hindrance . Validate via X-ray crystallography or DOSY NMR to confirm regiochemistry.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or mass fragments) for this compound?

- Methodology :

- NOE Discrepancies : Perform variable-temperature NMR to rule out conformational dynamics. Compare with DFT-calculated chemical shifts.

- Mass Fragments : Use high-resolution MS (HRMS) to distinguish between isobaric fragments. For example, a fragment at m/z 366.0756 may arise from isotopic Br⁸¹ rather than a structural isomer .

- Cross-Validation : Combine LC-MS, IR, and X-ray data to confirm assignments. Reference open datasets for fluorinated quinolines to benchmark results .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Use DFT to calculate electron density maps and molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like topoisomerases.

- Data Integration : Correlate logP values (from HPLC) with membrane permeability predictions. For example, methyl groups enhance lipophilicity, while fluorine improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.